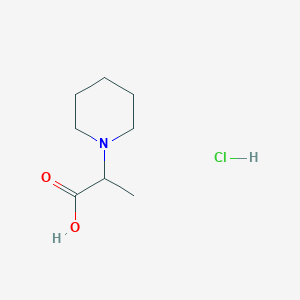![molecular formula C13H14N2O2 B3374722 methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate CAS No. 1034734-67-2](/img/structure/B3374722.png)
methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate
Vue d'ensemble
Description
Methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyridine alkaloid that is derived from the plant species Peganum harmala, which is commonly known as Syrian rue. This compound has been found to have several interesting properties that make it a valuable tool for researchers in various fields.
Mécanisme D'action
Target of Action
The primary target of methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate is c-Met , a receptor tyrosine kinase . This receptor plays a crucial role in cellular processes such as proliferation, survival, and motility .
Mode of Action
This compound interacts with its target, c-Met, by binding to its active site . This interaction inhibits the receptor’s activity, leading to changes in cellular processes .
Biochemical Pathways
The compound affects the c-Met signaling pathway , which is involved in various cellular processes. By inhibiting c-Met, the compound disrupts these processes, leading to downstream effects such as reduced cell proliferation and survival .
Result of Action
The compound’s action results in moderate to excellent antiproliferative activity against cancer cells . Specifically, it inhibits the proliferation of Hela, A549, HepG2, and MCF-7 cell lines in a dose-dependent manner .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of electron-withdrawing groups can affect the compound’s reactivity . .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate in lab experiments is its relatively low toxicity compared to other anti-cancer agents. However, the compound's low solubility and stability can make it difficult to work with in certain experimental settings. Additionally, more research is needed to fully understand the compound's mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research involving methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate. One area of focus is the development of new anti-cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Additionally, research is needed to fully understand the compound's mechanism of action, as well as its potential applications in the treatment of neurological disorders. Finally, more studies are needed to investigate the compound's potential side effects and limitations in experimental settings.
Applications De Recherche Scientifique
Methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate has been found to have several interesting applications in scientific research. One of the most promising areas of research involves the compound's potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)9-4-2-3-8-10-7-14-6-5-11(10)15-12(8)9/h2-4,14-15H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHMHKRFKYAGSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC3=C2CNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



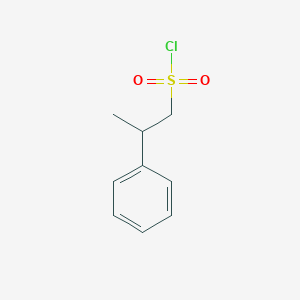

![Methyl 2-[(2-fluorophenyl)carbamoyl]acetate](/img/structure/B3374683.png)
![2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B3374690.png)

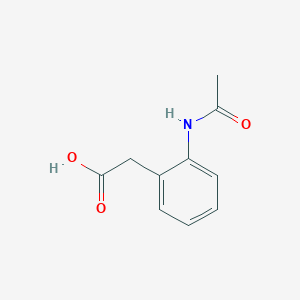
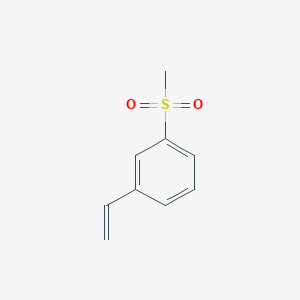
![1-[(2-Fluorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B3374702.png)
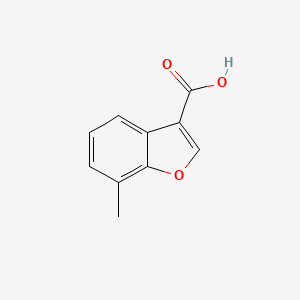

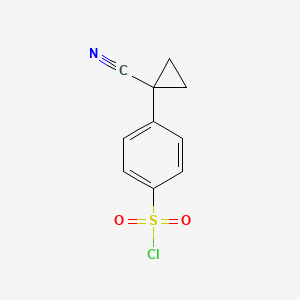

![2-[5-(Prop-2-enylsulfamoyl)thiophen-2-yl]acetic acid](/img/structure/B3374725.png)
